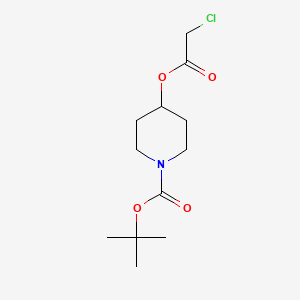

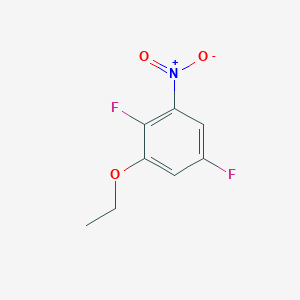

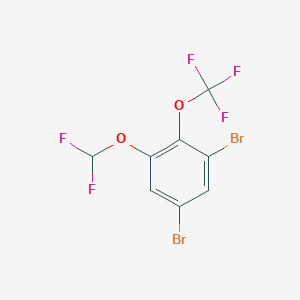

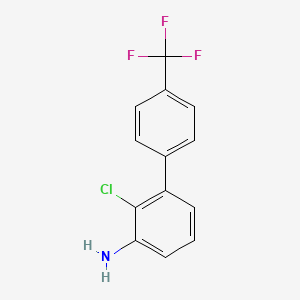

![molecular formula C7H4ClFN2 B1410387 4-Chloro-5-fluoro-1H-benzo[d]imidazole CAS No. 1360902-43-7](/img/structure/B1410387.png)

4-Chloro-5-fluoro-1H-benzo[d]imidazole

Vue d'ensemble

Description

4-Chloro-5-fluoro-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole synthesis involves various methods. One method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives . A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole derivatives, including this compound, were determined . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .Chemical Reactions Analysis

Imidazole has broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Optimization

4-Chloro-5-fluoro-1H-benzo[d]imidazole has been a subject of interest in chemical synthesis. Huang Jin-qing (2009) detailed the synthesis of a closely related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, from o-phenylenediamine and ethyl acetoacetate through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination (Huang Jin-qing, 2009). This study emphasizes the versatility of the synthesis process and the ability to manipulate the chemical structure for specific applications.

Pharmacological Screening and Biological Activity

N. Binoy et al. (2021) synthesized derivatives of this compound and assessed their antibacterial and anti-inflammatory activity. These derivatives showed moderate antimicrobial and in vitro anti-inflammatory activity, highlighting the potential of this compound in developing new pharmacological agents (N. Binoy, S. L. Nargund, Shravan. L. Nargund, & R. Nargund, 2021).

B. Nandha et al. (2018) synthesized a new series of compounds based on this compound, which were evaluated for their anti-inflammatory activity and inhibition of specific enzymes such as soluble epoxide hydrolase and 5-lipoxygenase. These compounds showed significant inhibition of edema in vivo, comparable to standard drugs like ibuprofen (B. Nandha, Sureshbabu A. Ramareddy, & H. Kuntal, 2018).

Fluorescence Properties and Heterocyclic Synthesis

In a study by Shuai Fang et al. (2014), the synthesis of benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives using a method applicable to 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehyde and ketone substrates was explored. The fluorescence properties of these compounds were also studied, indicating potential applications in materials science (Shuai Fang et al., 2014).

Mécanisme D'action

Target of Action

4-Chloro-5-fluoro-1H-benzo[d]imidazole is a type of imidazole, a class of organic compounds that are key components in a variety of everyday applications . Imidazoles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

For instance, some imidazoles have been reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical pathways due to their versatility and utility in various areas .

Result of Action

Imidazoles and their derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups .

Analyse Biochimique

Biochemical Properties

4-Chloro-5-fluoro-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA, interfering with the replication process and potentially leading to cell death in rapidly dividing cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt the signaling pathways that regulate cell growth and division. This disruption can lead to apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been observed to alter the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which disrupts phosphorylation events critical for cell signaling. Additionally, this compound can intercalate into DNA, preventing the proper functioning of DNA polymerases during replication. This intercalation can lead to the formation of DNA adducts, which are covalent bonds between the compound and DNA, resulting in mutations and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. During phase I, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. In phase II, these intermediates are conjugated with glucuronic acid or sulfate, making them more water-soluble and easier to excrete. These metabolic processes can influence the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins can facilitate its movement within the body. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in inhibiting DNA replication and inducing apoptosis .

Propriétés

IUPAC Name |

4-chloro-5-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNNXUNWAQDVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.